Cas no 95095-84-4 (3-Amino-6-chloropyridine-2-carbonitrile)

3-Amino-6-chloropyridine-2-carbonitrile은 유기 합성 및 약물 개발에서 중요한 중간체로 사용되는 화합물입니다. 이 화합물은 피리딘 고리에 아미노기(-NH2)와 클로로기(-Cl), 시아노기(-CN)가 치환된 구조를 가지며, 높은 반응성을 보입니다. 특히, 아미노기와 할로겐기의 조합은 다양한 유도체 합성에 유용하게 활용될 수 있습니다. 이 화합물은 고순도로 제조 가능하며, 안정성이 우수하여 저장 및 운반이 용이합니다. 또한, 의약품 및 농약 분야에서 핵심 구조 단위로 적용될 수 있는 잠재력을 가지고 있습니다.
3-Amino-6-chloropyridine-2-carbonitrile structure
95095-84-4 structure
Product Name:3-Amino-6-chloropyridine-2-carbonitrile
CAS 번호:95095-84-4
MF:C6H4ClN3
메가와트:153.569059371948
MDL:MFCD07780767
CID:803202
Update Time:2025-08-03

3-Amino-6-chloropyridine-2-carbonitrile 화학적 및 물리적 성질

이름 및 식별자

    • 3-Amino-6-chloropicolinonitrile
    • 2-Pyridinecarbonitrile,3-amino-6-chloro-
    • 3-Amino-6-chloropyridine-2-carbonitrile
    • 2-cyano-6-chloro-3-pyridinylamine
    • 3-amino-2-cyano-6-chloropyridine
    • 3-AMINO-6-CHLORO-2-CYANOPYRIDINE
    • 3-Amino-6-chloro-2-pyridinecarbonitrile
    • 3-amino-6-chloro-pyridine-2-carbonitrile
    • GGQNLFCQZACXET-UHFFFAOYSA-N
    • 2-PYRIDINECARBONITRILE, 3-AMINO-6-CHLORO-
    • 3-amino-6-chloro2-cyanopyridine
    • SBB051905
    • 6337AC
    • KM3328
    • FCH836110
    • TRA0075711
    • VP14469
    • OR30951
    • AB42553
    • 2-Pyridinecarbonitril
    • 3-Amino-6-chloro-2-pyridinecarbonitrile (ACI)
    • MDL: MFCD07780767
    • 인치: 1S/C6H4ClN3/c7-6-2-1-4(9)5(3-8)10-6/h1-2H,9H2
    • InChIKey: GGQNLFCQZACXET-UHFFFAOYSA-N
    • 미소: N#CC1C(N)=CC=C(Cl)N=1

계산된 속성

  • 정밀분자량: 153.00900
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 162
  • 토폴로지 분자 극성 표면적: 62.7

실험적 성질

  • 밀도: 1.42±0.1 g/cm3 (20 ºC 760 Torr),
  • 융해점: 175-176.5 ºC (ethanol )
  • 비등점: 372.4 ℃ at 760 mmHg
  • 플래시 포인트: 179℃
  • 용해도: 미용성(1.5g/l)(25ºC),
  • PSA: 62.70000
  • LogP: 1.77008

3-Amino-6-chloropyridine-2-carbonitrile 세관 데이터

  • 세관 번호:2933399090
  • 세관 데이터:

    ?? ?? ??:

    2933399090

    개요:

    2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,

    요약:

    2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

3-Amino-6-chloropyridine-2-carbonitrile 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D852334-1g
3-Amino-6-chloropyridine-2-carbonitrile
95095-84-4 ≥97%
1g
¥2,367.00 2022-01-11
Matrix Scientific
081305-1g
3-Amino-6-chloropyridine-2-carbonitrile, 97%
95095-84-4 97%
1g
$433.00 2023-09-08
Chemenu
CM172361-5g
3-Amino-6-chloropyridine-2-carbonitrile
95095-84-4 95%
5g
$320 2021-08-05
Chemenu
CM172361-10g
3-Amino-6-chloropyridine-2-carbonitrile
95095-84-4 95%
10g
$533 2021-08-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A21720-1g
3-Amino-6-chloropyridine-2-carbonitrile
95095-84-4 97%
1g
¥2139.0 2023-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A21720-250mg
3-Amino-6-chloropyridine-2-carbonitrile
95095-84-4 97%
250mg
¥769.0 2023-09-09
Fluorochem
064877-1g
3-Amino-6-chloropyridine-2-carbonitrile
95095-84-4 97%
1g
£132.00 2022-03-01
Fluorochem
064877-5g
3-Amino-6-chloropyridine-2-carbonitrile
95095-84-4 97%
5g
£458.00 2022-03-01
Fluorochem
064877-10g
3-Amino-6-chloropyridine-2-carbonitrile
95095-84-4 97%
10g
£762.00 2022-03-01
Fluorochem
064877-25g
3-Amino-6-chloropyridine-2-carbonitrile
95095-84-4 97%
25g
£1372.00 2022-03-01

3-Amino-6-chloropyridine-2-carbonitrile 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  overnight, rt
참조
4,6-Disubstituted pyrido[3,2-d]pyrimidine compound, its preparation and application in preparation of MNK inhibitor and drug for treating and/or preventing various cancers and/or metabolic diseases
, China, , ,

합성 방법 2

반응 조건
1.1 Reagents: Acetic acid Solvents: Water ;  20 min, rt
1.2 Reagents: Sodium dithionite ;  rt; 2 h, rt
참조
Pyrido[3,2-d]pyrimidines as immunosuppressive agents, and their preparation, pharmaceutical compositions and use in medical treatment
, United States, , ,

합성 방법 3

반응 조건
1.1 Reagents: Acetic acid Solvents: Water ;  20 min, rt
1.2 Reagents: Sodium dithionite ;  rt; 2 h, rt
참조
Preparation of pyrido(3,2-d)pyrimidines and use as immunosuppressive prodrugs
, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Methanol ,  Water ;  45 min, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  basified
참조
Cyclic regimens using cyclic urea and cyclic amide derivatives
, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건
1.1 Reagents: Sodium dithionite Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  3 h, 30 °C
참조
Synthesis and biological evaluation of substituted 1,2,3-benzotriazines and pyrido[3,2-d]-1,2,3-triazines as inhibitors of vascular endothelial growth factor receptor-2
Zhao, Xing-Wang; Liu, Dan; Luan, Sheng-Lin; Hu, Guo-Dong; Lv, Jin-Ling; et al, Bioorganic & Medicinal Chemistry, 2013, 21(24), 7807-7815

합성 방법 6

반응 조건
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Methanol ;  reflux
참조
Pyrimidine derivatives, preparation, and therapeutic use
, United States, , ,

합성 방법 7

반응 조건
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  reflux; 30 min, reflux
1.2 Reagents: Water ;  cooled
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  basified
참조
Preparation of arenotriazine derivatives as tyrosine kinase inhibitors for treatment of cancer
, China, , ,

합성 방법 8

반응 조건
1.1 Reagents: Tetrabutylammonium bromide ,  Sodium dithionite Solvents: Dichloromethane ,  Water ;  overnight, rt
참조
Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth
Han, Yu; Zhang, Huimin; Wang, Shuxiang; Li, Bo; Xing, Kun; et al, Journal of Medicinal Chemistry, 2021, 64(18), 13719-13735

합성 방법 9

반응 조건
1.1 Reagents: Acetic acid Solvents: Water ;  20 min, rt
1.2 Reagents: Sodium dithionite ;  rt; 2 h, rt
참조
Preparation of pyrido[3,2-d]pyrimidines for treating hepatitis C infection
, World Intellectual Property Organization, , ,

합성 방법 10

반응 조건
1.1 Reagents: Stannous chloride Solvents: Ethanol ;  2 h, reflux
참조
Substituted azaquinazolinones as modulators of GHSr-1a for the treatment of type II diabetes and obesity
Hanrahan, Patrick; Bell, James; Bottomley, Gillian; Bradley, Stuart; Clarke, Phillip; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(6), 2271-2278

합성 방법 11

반응 조건
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Methanol ;  45 min, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  basified
참조
Preparation of cyclic urea and cyclic amide derivatives as agonists and antagonists of the progesterone receptor
, World Intellectual Property Organization, , ,

합성 방법 12

반응 조건
1.1 Reagents: Acetic acid ,  Sodium dithionite Solvents: Water ;  20 °C; 12 h, 60 °C
참조
6-Heterocycloalkylquinazoline derivatives as anticancer agents and their preparation
, World Intellectual Property Organization, , ,

합성 방법 13

반응 조건
1.1 Reagents: Sodium thiosulfate Solvents: Dichloromethane ,  Water ;  3.5 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  30 min, neutralized, rt
참조
Design and synthesis of substituted pyrido[3,2-d]-1,2,3-triazines as potential Pim-1 inhibitors
Fan, Yin-Bo; Li, Kun; Huang, Min; Cao, Yu; Li, Ying; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(4), 1224-1228

합성 방법 14

반응 조건
참조
Synthesis and antimalarial properties of 2,4-diamino-6-[(aryl)thio, sulfinyl, and sulfonyl]pyrido[3,2-d]pyrimidines
Colbry, Norman L.; Elslager, Edward F.; Werbel, Leslie M., Journal of Heterocyclic Chemistry, 1984, 21(5), 1521-5

합성 방법 15

반응 조건
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 30 min, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified
참조
Preparation of cyclohexylpyridine derivatives with NK1 receptor antagonistic action and suppressed CYP3A4 inhibitory action, and pharmaceutical compositions containing them
, World Intellectual Property Organization, , ,

합성 방법 16

반응 조건
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 10 min, rt → reflux
참조
Preparation of (carboxymethyl)piperidine derivatives as NK1 receptor antagonists for treatment and prevention of antitumor agent-induced nausea and vomiting
, World Intellectual Property Organization, , ,

합성 방법 17

반응 조건
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Methanol ;  reflux
참조
Preparation of pyrrolopyrimidines, furopyrimidines, pyridopyrimidines, and related compounds as inhibitors of dihydrofolate reductase and thymidylate synthase.
, United States, , ,

합성 방법 18

반응 조건
참조
Pyrazole-containing derivative, pharmaceutically acceptable salt thereof, preparation method therefor and application thereof
, World Intellectual Property Organization, , ,

합성 방법 19

반응 조건
참조
Preparation of pyrido[3,2-d]pyrimidines as immunosuppressive agents
, World Intellectual Property Organization, , ,

3-Amino-6-chloropyridine-2-carbonitrile Raw materials

3-Amino-6-chloropyridine-2-carbonitrile Preparation Products

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